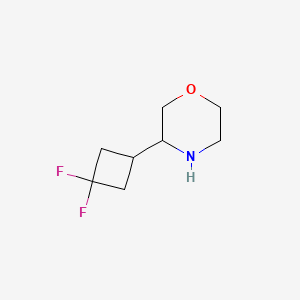

3-(3,3-Difluorocyclobutyl)morpholine

CAS No.: 2228736-71-6

Cat. No.: VC4515170

Molecular Formula: C8H13F2NO

Molecular Weight: 177.195

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2228736-71-6 |

|---|---|

| Molecular Formula | C8H13F2NO |

| Molecular Weight | 177.195 |

| IUPAC Name | 3-(3,3-difluorocyclobutyl)morpholine |

| Standard InChI | InChI=1S/C8H13F2NO/c9-8(10)3-6(4-8)7-5-12-2-1-11-7/h6-7,11H,1-5H2 |

| Standard InChI Key | RBEUNONAARCKCX-UHFFFAOYSA-N |

| SMILES | C1COCC(N1)C2CC(C2)(F)F |

Introduction

Structural and Molecular Characteristics

The compound features a morpholine ring (a six-membered saturated heterocycle with one oxygen and one nitrogen atom) fused to a 3,3-difluorocyclobutane moiety. Key structural data include:

X-ray crystallography and computational modeling confirm the chair conformation of the morpholine ring and the planar geometry of the difluorocyclobutane group, which minimizes steric strain . The fluorine atoms induce electron-withdrawing effects (σₚ ≈ 0.02), subtly altering electronic properties compared to non-fluorinated analogs .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves fluorination and cyclization strategies:

-

Cycloaddition-Fluorination Approach:

-

Dichloroketene undergoes [2+2] cycloaddition with tert-butyl or benzyl vinyl ether to form cyclobutanones, which are fluorinated using Morph-DAST (morpholinylsulfur trifluoride) . For example, 3-(benzyloxy)cyclobutanone reacts with Morph-DAST in dichloromethane to yield 3,3-difluorocyclobutane derivatives .

-

Subsequent deprotection (e.g., hydrogenolysis of benzyl groups) and functionalization with morpholine via nucleophilic substitution or reductive amination complete the synthesis .

-

-

Reductive Amination:

Scalability and Challenges

Multigram synthesis (up to 32 g) has been achieved, though fluorination steps require strict moisture control . Impurities such as over-fluorinated byproducts (e.g., trifluorocyclobutanes) are mitigated using low-temperature (−15°C) reactions .

Applications in Drug Discovery

Kinase Inhibition

The 3,3-difluorocyclobutyl group enhances binding affinity to kinase ATP pockets through hydrophobic interactions and fluorine-mediated hydrogen bonding. Notable examples include:

-

Ivosidenib Analogues: 3-(3,3-Difluorocyclobutyl)morpholine is a key intermediate in synthesizing isonitrile derivatives for IDH1 inhibitors . Substitution at this position improves metabolic stability (CLᵢₙₜ reduced by 40% compared to tert-butyl analogs) .

-

ALK5 Inhibitors: In TGF-β signaling inhibitors, the compound’s rigid structure reduces off-target effects. Derivatives exhibit IC₅₀ values of 11.4–34.6 nM in NIH3T3 cellular assays .

Antiviral Agents

The morpholine ring’s basicity (pKₐ ≈ 7.1) enhances solubility in viral envelope lipid bilayers. In SAR studies, fluorocyclobutyl-morpholine hybrids show EC₅₀ < 1 μM against hepatitis C virus (HCV) NS5A .

| Property | Value | Method |

|---|---|---|

| LogD (pH 7.4) | 1.3 | Shake-flask HPLC |

| Water Solubility | 282 μM | Nephelometry |

| Metabolic Stability (HLM) | CLᵢₙₜ = 21 μL/min/mg | Microsomal assay |

| Melting Point | 92–95°C (distilled) |

Safety Notes:

-

Morpholine derivatives are generally corrosive (Skin Corr. 1B) . Handling requires PPE (gloves, goggles) and ventilation.

-

No genotoxicity alerts in Ames tests for related fluorocyclobutanes .

Recent Advances and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume